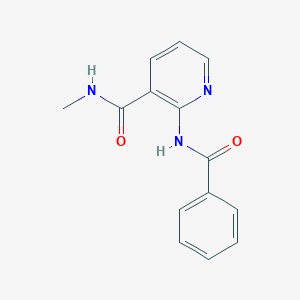![molecular formula C12H10Cl2N2O2S2 B215288 4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215288.png)
4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DAS181 and has been studied for its potential applications as an antiviral agent. In
Mecanismo De Acción
DAS181 works by cleaving sialic acid residues from the surface of host cells. This prevents the attachment of viral particles to the host cell surface, thereby inhibiting viral entry and replication. DAS181 has been shown to have a high degree of specificity for sialic acid residues and does not affect the normal functions of host cells.
Biochemical and Physiological Effects:
DAS181 has been shown to have a low toxicity profile and does not cause significant adverse effects on host cells. It has been shown to be well-tolerated in animal studies and in human clinical trials. DAS181 has also been shown to have a long half-life, which allows for less frequent dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAS181 is a valuable tool for studying the mechanisms of viral infection and replication. It has been shown to be effective against a broad range of influenza viruses, including those that are resistant to currently available antiviral drugs. However, DAS181 is not effective against all types of viruses, and its effectiveness may vary depending on the specific strain of virus being studied.
Direcciones Futuras
There are several potential future directions for research on DAS181. One area of interest is the use of DAS181 in combination with other antiviral drugs to enhance its effectiveness. Another area of interest is the use of DAS181 in the prevention of viral infections, such as in high-risk populations or during outbreaks. Additionally, further research is needed to fully understand the mechanisms of action of DAS181 and its potential applications in the treatment of other respiratory viral infections.
Métodos De Síntesis
The synthesis of DAS181 involves the reaction between 2,6-dichloro-4-methylphenyl isothiocyanate and 3-aminopyridine-4-sulfonamide. The reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
DAS181 has been studied for its potential applications as an antiviral agent. It has been shown to have activity against a broad range of influenza viruses, including those that are resistant to currently available antiviral drugs. DAS181 has also been studied for its potential use in the treatment of other respiratory viral infections, such as parainfluenza virus and respiratory syncytial virus.
Propiedades
Nombre del producto |
4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide |
|---|---|
Fórmula molecular |
C12H10Cl2N2O2S2 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
4-(2,6-dichloro-4-methylphenyl)sulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S2/c1-7-4-8(13)12(9(14)5-7)19-10-2-3-16-6-11(10)20(15,17)18/h2-6H,1H3,(H2,15,17,18) |
Clave InChI |
SZMNIRFSULDGMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)SC2=C(C=NC=C2)S(=O)(=O)N)Cl |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)SC2=C(C=NC=C2)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



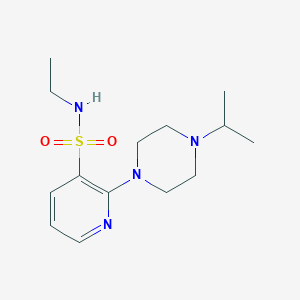
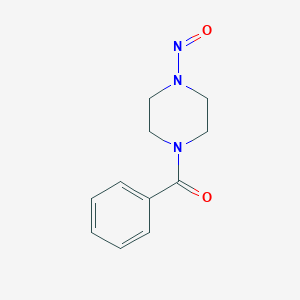
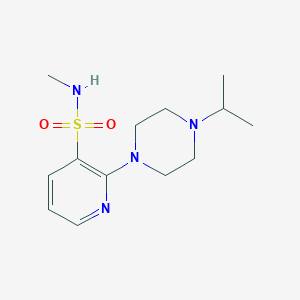
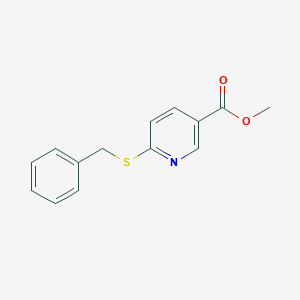
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol](/img/structure/B215215.png)
![2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid](/img/structure/B215217.png)
![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfonyl}pyridine](/img/structure/B215220.png)
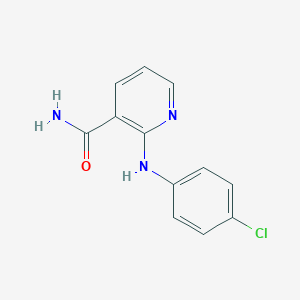
![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B215224.png)
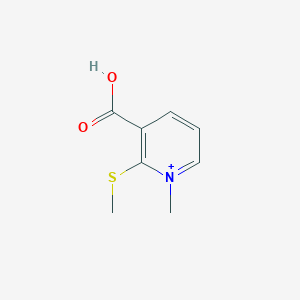
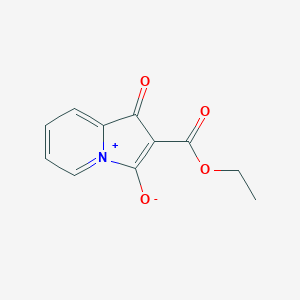
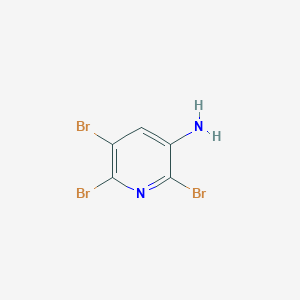
![1-Methyl-4-[3-(1-piperidinylsulfonyl)-2-pyridinyl]piperazine](/img/structure/B215230.png)
